3-(Trifluoromethoxy)-L-phenylalanine

Beschreibung

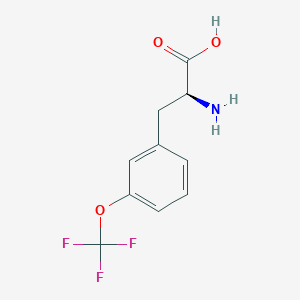

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONQVYUGGCUHI-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Trifluoromethoxy)-L-phenylalanine chemical properties and structure

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

3-(Trifluoromethoxy)-L-phenylalanine (3-OCF₃-Phe) represents a high-value, non-canonical amino acid scaffold utilized in modern drug discovery to modulate lipophilicity, metabolic stability, and peptide conformation. Unlike its trifluoromethyl (–CF₃) analogue, the trifluoromethoxy (–OCF₃) group offers a unique combination of strong electron-withdrawing induction (

Part 1: Structural & Physicochemical Profile

The introduction of the trifluoromethoxy group at the meta-position of the phenylalanine side chain drastically alters the electronic and steric landscape of the molecule compared to native phenylalanine or tyrosine.

Chemical Identity

| Parameter | Data |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

| CAS Number | 1241678-35-2 (L-isomer); 1228546-24-6 (Racemic) |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| SMILES | NC(O)=O |

| Appearance | White to off-white crystalline powder |

Physicochemical Properties & The "Fluorine Effect"

The –OCF₃ group is often termed a "super-halogen" due to its electronic properties. It is critical to distinguish its behavior from the methoxy (–OMe) and trifluoromethyl (–CF₃) groups.

| Property | 3-OCF₃-Phe | 3-CF₃-Phe | L-Phe (Native) | Impact on Drug Design |

| Hansch | +1.04 | +0.88 | 0.00 | significantly increases membrane permeability and BBB penetration. |

| Hammett | 0.38 | 0.43 | -0.07 (for H) | Strong electron-withdrawing (inductive), deactivates ring metabolic oxidation. |

| Hammett | 0.35 | 0.54 | 0.00 | Less withdrawing than CF₃ in para due to weak resonance donation (+R) of oxygen. |

| Conformation | Orthogonal | Rotational | Planar (ring) | The –OCF₃ bond prefers to be orthogonal to the ring to minimize dipole repulsion, creating a unique steric lock. |

Structural Visualization: Electronic & Steric Vectors

The following diagram illustrates the unique electronic vectors and conformational preference of the 3-OCF₃ group compared to standard substituents.

Figure 1: Comparative analysis of substituent effects. The -OCF3 group provides the highest lipophilicity boost while adopting an orthogonal conformation that can lock active receptor conformations.

Part 2: Synthetic Methodologies

Synthesis of enantiopure 3-(trifluoromethoxy)-L-phenylalanine requires navigating the stability of the –OCF₃ group. The Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution is the industry-standard route for scalability and high enantiomeric excess (>99% ee).

Route: Modified Erlenmeyer-Plöchl Synthesis

This pathway avoids harsh organometallic conditions that might degrade the trifluoromethoxy ether linkage.

-

Condensation: 3-(Trifluoromethoxy)benzaldehyde is condensed with N-acetylglycine to form the azlactone.

-

Hydrolysis: The azlactone ring is opened to yield the dehydrophenylalanine derivative.

-

Asymmetric Hydrogenation: A chiral rhodium catalyst (e.g., Rh(COD)-DuPhos) sets the L-stereocenter.

-

Alternative: Non-selective hydrogenation followed by enzymatic resolution using Acylase I (Aspergillus melleus).

-

Synthetic Workflow Diagram

Figure 2: Chemo-enzymatic synthesis workflow ensuring high optical purity of the L-isomer.

Part 3: Medicinal Chemistry Applications

Metabolic Stability (The Blockade Effect)

The 3-position of the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: The high electronegativity of fluorine pulls electron density away from the ring, raising the oxidation potential.

-

Result: The –OCF₃ group effectively "blocks" this position from metabolic attack, significantly extending the half-life (

) of the peptide or small molecule drug.

Peptide Engineering

Incorporating 3-OCF₃-Phe into peptide sequences (e.g., GLP-1 analogs, antimicrobial peptides) serves two purposes:

-

Proteolytic Resistance: The bulky, orthogonal –OCF₃ group sterically hinders proteases (like Chymotrypsin) that typically cleave at the C-terminus of aromatic residues.

-

Membrane Anchoring: The high lipophilicity (

) facilitates the peptide's interaction with lipid bilayers, crucial for cell-penetrating peptides (CPPs) or GPCR-targeting ligands.

Part 4: Experimental Protocols

Protocol A: Fmoc-Protection of 3-(Trifluoromethoxy)-L-phenylalanine

For use in Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

3-(Trifluoromethoxy)-L-phenylalanine (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of amino acid in 25 mL of 10% Na₂CO₃ solution. Add 25 mL of dioxane. Cool to 0°C on ice.

-

Addition: Add Fmoc-OSu (11 mmol) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir overnight (12-18 hours).

-

Workup: Dilute with water (100 mL). Extract twice with ethyl ether (to remove unreacted Fmoc-OSu and byproducts). Discard organic layer.

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry combined organic layers over anhydrous MgSO₄. Filter and concentrate in vacuo.

-

Validation: Verify purity via HPLC (>98%) and identity via ¹H-NMR (DMSO-d₆).

-

Note: The Fmoc-derivative is stable at 4°C for months.

-

Protocol B: Solid Phase Coupling (Fmoc Chemistry)

Standard coupling cycle for incorporating 3-OCF₃-Phe.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

-

Activation:

-

Mix Fmoc-3-(OCF₃)-Phe-OH (3.0 eq relative to resin loading).

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq).

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 60–90 minutes.

-

Tip: Due to the steric bulk of the -OCF₃ group, double coupling is recommended if the residue is followed by a bulky amino acid (e.g., Ile, Val).

-

-

Monitoring: Verify coupling efficiency with a Kaiser test (ninhydrin).

References

-

Physicochemical Parameters of Fluorin

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes

value of +1.04 for OCF3).

-

-

Electronic Effects of Trifluoromethoxy Group

- Fowden, L., et al. (1968). "The synthesis of some trifluoromethyl-substituted amino acids." Journal of the Chemical Society C.

-

Metabolic Stability & Fluorine

-

Conform

Sources

A Technical Guide to (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Amino Acid Analog

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic character—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide focuses on a specific, non-proteinogenic amino acid, (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid , a phenylalanine analog poised for application in peptide and drug design.

It is important to note that as of the writing of this guide, a specific, publicly registered CAS (Chemical Abstracts Service) number for this exact molecule has not been identified through extensive database searches. This suggests that it may be a novel or niche research chemical not yet widely commercialized. This guide has therefore been constructed to serve as a predictive and enabling resource, providing a robust framework for its synthesis, characterization, and potential utilization based on established principles and data from closely related analogs.

Physicochemical and Structural Profile

The introduction of the trifluoromethoxy group at the meta-position of the phenyl ring is anticipated to significantly modulate the physicochemical properties of the parent amino acid, phenylalanine. These changes are critical for predicting its behavior in biological systems and for designing analytical methodologies.

Predicted Physicochemical Parameters

The following table outlines the predicted properties of (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid, with comparative data for the well-characterized trifluoromethyl (-CF₃) analog, (S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, and the parent L-phenylalanine.

| Property | (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid (Predicted) | (S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (Known) | L-Phenylalanine (Known) |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | C₁₀H₁₀F₃NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | ~249.19 g/mol | 233.19 g/mol [4][5] | 165.19 g/mol [6] |

| LogP (Lipophilicity) | Higher than -CF₃ analog | ~1.68[7] | -1.496[6] |

| pKa (Carboxyl) | ~2.0 - 2.5 | ~2.2 | 2.20[6] |

| pKa (Amine) | ~9.0 - 9.5 | ~9.1 | 9.09[6] |

| Isoelectric Point (pI) | ~5.5 - 6.0 | ~5.6 | 5.5[6] |

| Hydrogen Bond Donors | 2 | 2[7] | 2[6] |

| Hydrogen Bond Acceptors | 3 | 3 | 3[6] |

The trifluoromethoxy group is a stronger electron-withdrawing group than the trifluoromethyl moiety, which may slightly influence the acidity of the carboxylic acid and the basicity of the amine. Its most significant impact is on lipophilicity (LogP), where the -OCF₃ group is known to confer a greater increase than -CF₃, a critical factor for cell permeability and interaction with hydrophobic binding pockets.[1][2]

Synthesis and Purification: A Strategic Approach

The asymmetric synthesis of novel amino acids is a well-established field, with several robust methodologies available. For the enantiomerically pure synthesis of (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid, a practical and scalable approach involves the asymmetric alkylation of a chiral glycine equivalent. The following workflow outlines a logical and experimentally validated strategy.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target amino acid.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the asymmetric synthesis of fluorinated phenylalanine analogs.[8][9]

Step 1: Asymmetric Alkylation

-

Reaction Setup: To a solution of the chiral Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (or a similar chiral auxiliary) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add a non-nucleophilic base (e.g., powdered potassium carbonate or DBU).

-

Addition of Electrophile: Cool the reaction mixture to 0°C and add a solution of 3-(trifluoromethoxy)benzyl bromide in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the alkylation by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue contains the diastereomeric complex.

Causality behind Experimental Choices: The use of a chiral Ni(II) complex provides a rigid scaffold that directs the incoming electrophile to one face of the glycine enolate, thereby establishing the desired (S)-stereochemistry at the alpha-carbon. The choice of a non-nucleophilic base is crucial to prevent side reactions with the electrophile.

Step 2: Hydrolysis and Liberation of the Amino Acid

-

Cleavage of the Complex: Suspend the crude diastereomeric complex in 6M hydrochloric acid.

-

Heating: Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the Schiff base and cleavage of the chiral auxiliary.

-

Extraction of Chiral Auxiliary: After cooling, extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the chiral auxiliary. The desired amino acid remains in the aqueous phase.

-

Isolation of Crude Product: Concentrate the aqueous layer under reduced pressure to yield the crude amino acid hydrochloride salt.

Self-Validating System: The successful removal of the chiral auxiliary can be confirmed by analyzing the organic extracts by TLC or NMR. The presence of the free amino acid in the aqueous phase can be confirmed by a ninhydrin test.

Step 3: Purification

-

Ion-Exchange Chromatography: Dissolve the crude amino acid hydrochloride in deionized water and apply it to a strong cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

-

Washing: Wash the resin with deionized water to remove any remaining impurities.

-

Elution: Elute the amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2M NH₄OH).

-

Final Product Isolation: Collect the ninhydrin-positive fractions and concentrate them under reduced pressure to obtain the pure, free amino acid. Lyophilization can be used to obtain a fluffy, white solid.

Rationale for Purification: Ion-exchange chromatography is a highly effective method for purifying amino acids from inorganic salts and other impurities, yielding a product of high purity suitable for subsequent applications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amino acid.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 3-(trifluoromethoxy)phenyl region. - A characteristic multiplet for the α-proton. - Diastereotopic β-protons appearing as a multiplet. - Broad signals for the amine and carboxylic acid protons, which may exchange with D₂O. |

| ¹³C NMR | - Distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to C-F coupling. - Signals for the α-carbon, β-carbon, and the carboxyl carbon. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. - Characteristic fragmentation patterns, including the loss of the carboxyl group. |

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is critical, particularly for applications in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[10][11][12]

Workflow for Chiral HPLC Method Development

Caption: Workflow for developing a chiral HPLC method.

Step-by-Step Protocol for Chiral Purity Analysis

-

Derivatization (Optional but Recommended): To improve chromatographic performance and UV detection, derivatize the amino acid with a suitable agent such as N-(tert-butoxycarbonyl) (Boc) or N-(9-fluorenylmethoxycarbonyl) (Fmoc).

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series) as they have broad applicability for amino acid derivatives.[11]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate or TFA).

-

-

Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution, Rs ≥ 1.5) of the two enantiomers using a racemic standard.

-

Quantification: Inject the synthesized (S)-enantiomer and integrate the peak areas to determine the enantiomeric excess (% ee).

Applications and Future Perspectives in Drug Discovery

The unique properties of the trifluoromethoxy group make (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid a highly valuable building block for several areas of research.

-

Peptide and Peptidomimetic Design: Incorporation into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage. The increased lipophilicity can also improve cell permeability and oral bioavailability.[13]

-

Novel Drug Candidates: As a phenylalanine analog, it can be used to probe the structure-activity relationships (SAR) of bioactive peptides and small molecules that interact with aromatic recognition pockets in enzymes and receptors.

-

¹⁹F NMR Probe: The trifluoromethoxy group serves as a sensitive ¹⁹F NMR probe, allowing for the study of peptide-protein interactions and conformational changes in a biological milieu without the need for isotopic labeling.

The synthesis and characterization of this novel amino acid open the door to exploring its potential in developing next-generation therapeutics with improved pharmacological profiles. Its unique electronic and steric properties, distinct from both phenylalanine and its trifluoromethyl-substituted counterpart, offer a new tool for fine-tuning molecular interactions and optimizing drug-like properties.

References

- 2-Amino-3-(3-fluoro-2-(trifluoromethyl)phenyl)propanoic acid | ChemScene. (n.d.). ChemScene.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). PMC.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal.

- (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedchemExpress.com.

- (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedchemExpress.com.

- (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). PubChem.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Supporting Inform

- [Determination of chiral purity of synthetic amino acids by high performance liquid chrom

- 755749-11-2|(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. (n.d.). BLDpharm.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.

- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid. (n.d.). Sigma-Aldrich.

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.

- ANALYTICAL CHIRAL SEPAR

- Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. (2013). SciSpace.

- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.

- (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid-COA-1078602. (n.d.). MedChemExpress.

- Bio NMR spectroscopy. (n.d.).

- Phenylalanine (d

- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis.

- The Mass Spectra of the a-,Amino Acids. (n.d.). OSTI.gov.

- Nine physicochemical properties for 20 amino acid types. (n.d.).

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. (n.d.).

- Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.

- IMGT classes of the 20 common amino acids. (2021). IMGT.

- Amino Acid Physical Properties. (n.d.). Thermo Fisher Scientific - US.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 7005132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phe(3-OCF3)-OH synonyms and IUPAC name

This guide details the technical specifications, synthesis, and application of L-Phe(3-OCF3)-OH (3-trifluoromethoxy-L-phenylalanine), a critical non-canonical amino acid in modern medicinal chemistry.

Compound: 3-(Trifluoromethoxy)-L-phenylalanine Classification: Fluorinated Non-Canonical Amino Acid

Nomenclature & Identification

Accurate identification is paramount as this compound is frequently confused with its trifluoromethyl (-CF3) analog.

Core Identifiers

| Parameter | Specification |

| Common Name | L-Phe(3-OCF3)-OH |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

| CAS Number (Free Acid) | 1241678-35-2 |

| CAS Number (Fmoc-Protected) | 1260592-32-2 |

| CAS Number (Boc-Protected) | 1212864-57-7 |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| SMILES | NC(=O)O |

Synonyms

-

(S)-2-Amino-3-(3-trifluoromethoxyphenyl)propionic acid

-

H-L-Phe(3-OCF3)-OH

Physicochemical Properties & Mechanistic Impact

The trifluoromethoxy (-OCF3) group is not merely a "heavy" version of methoxy (-OMe). It imparts unique electronic and steric properties that are exploited to modulate drug pharmacokinetics.

The "Super-Lipophilic" Effect

The -OCF3 group is often termed "super-lipophilic." Unlike the -CF3 group, the oxygen atom in -OCF3 allows for a specific conformational flexibility while maintaining high electron-withdrawing capability.

-

Lipophilicity (Hansch

value): +1.04 (vs. +0.88 for -CF3 and -0.02 for -OMe). This drastic increase facilitates passive membrane transport and blood-brain barrier (BBB) penetration. -

Conformation: The -OCF3 group typically adopts an conformation orthogonal to the phenyl ring to minimize steric clash and dipole repulsion, unlike the planar -OMe group. This unique shape can improve selectivity for hydrophobic pockets in enzymes (e.g., GPCRs).

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature deactivate the phenyl ring, protecting the meta-position from oxidative metabolism (e.g., by Cytochrome P450).

Synthetic Methodologies

Synthesis of L-Phe(3-OCF3)-OH requires strategies that preserve the chiral center and the sensitive -OCF3 moiety. Two primary field-proven protocols are detailed below.

Method A: Negishi Cross-Coupling (Modern & Scalable)

This method couples a zinc-organometallic reagent with a protected iodo-alanine derivative. It is preferred for preserving enantiopurity.

Protocol:

-

Zinc Reagent Preparation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMF. Treat protected 3-iodo-L-alanine (e.g., Boc-3-iodo-Ala-OMe) with the activated zinc to form the organozinc reagent.

-

Coupling: Add 1-bromo-3-(trifluoromethoxy)benzene and a palladium catalyst (e.g.,

with SPhos ligand). Heat to 50°C under argon for 12 hours. -

Deprotection: Hydrolyze the ester (LiOH/THF) and remove the Boc group (TFA/DCM) to yield the free amino acid.

Method B: Enzymatic Resolution (Classic)

Ideal for generating large quantities when starting from racemic precursors.

Protocol:

-

Condensation: React 3-(trifluoromethoxy)benzaldehyde with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form the dehydrophenylalanine derivative.

-

Reduction: Hydrogenate the alkene (H2, Pd/C) to yield racemic N-acetyl-3-(trifluoromethoxy)phenylalanine.

-

Resolution: Treat the racemate with Acylase I (Aspergillus melleus) at pH 7.5. The enzyme selectively hydrolyzes the L-isomer's acetyl group.

-

Isolation: Extract the unreacted D-acetyl isomer into organic solvent. The free L-amino acid remains in the aqueous phase and is isolated via ion-exchange chromatography.

Visual Synthesis Workflow

Caption: Enzymatic resolution pathway for the scalable production of enantiopure L-Phe(3-OCF3)-OH.

Applications in Drug Development

L-Phe(3-OCF3)-OH serves as a critical "bioisostere" in structure-activity relationship (SAR) studies.

Strategic Substitutions

-

Chlorine Replacement: The -OCF3 group is sterically similar to a chlorine atom or an isopropyl group but offers superior metabolic stability and lipophilicity.

-

Peptide Stabilization: Incorporating this residue into peptide drugs (e.g., GLP-1 analogs) protects the peptide from proteolytic cleavage at the phenylalanine site while enhancing interaction with hydrophobic receptor pockets.

-

19F NMR Probe: The unique fluorine signal of the -OCF3 group allows it to act as a sensitive NMR probe for studying protein-ligand binding dynamics without perturbing the native structure significantly.

Comparative Data: Substituent Effects

| Substituent | Hammett | Hansch | Metabolic Stability |

| -H (Phe) | 0.00 | 0.00 | Low |

| -Cl (3-Cl-Phe) | 0.23 | 0.71 | Medium |

| -CF3 (3-CF3-Phe) | 0.54 | 0.88 | High |

| -OCF3 (Target) | 0.35 | 1.04 | Very High |

References

-

Sigma-Aldrich. (2025). N-Fmoc-3-(trifluoromethoxy)-L-phenylalanine Product Specification (CAS 1260592-32-2). Link

-

Chem-Impex International. (2024). 3-Trifluoromethoxy-L-phenylalanine (Free Acid) Product Data (CAS 1241678-35-2).[3] Link

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Featherston, A. L., & Miller, S. J. (2016). "Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones." Bioorganic & Medicinal Chemistry. Link

Sources

Strategic Fluorination of Phenylalanine: Modulation of Lipophilicity and LogP

[1]

Executive Summary: The Fluorine Paradox in Aromatic Amino Acids

In medicinal chemistry, the fluorination of phenylalanine (Phe) is a high-leverage strategy to modulate peptide stability, proteolytic resistance, and membrane permeability. However, the impact of fluorine on lipophilicity (logP/logD) is non-monotonic.[1] While fluorine is traditionally viewed as a lipophilic bioisostere for hydrogen, its high electronegativity introduces significant dipole moments that can paradoxically increase polarity depending on the substitution pattern.

This guide provides a technical breakdown of the physicochemical shifts associated with 2-, 3-, and 4-fluorophenylalanine (F-Phe) and pentafluorophenylalanine (

Part 1: The Physicochemical Landscape[3]

The "Polar Hydrophobicity" of Fluorine

Fluorine occupies a unique physicochemical niche. It is small (van der Waals radius 1.47 Å vs. 1.20 Å for H) and highly electronegative (3.98 Pauling). This creates a C–F bond that is both hydrophobic (due to low polarizability) and polar (due to the dipole).

In the context of Phenylalanine, the position of the fluorine atom dictates the net lipophilicity by altering the aromatic ring's electron density and the molecular dipole vector relative to the zwitterionic backbone.

Quantitative Comparison: LogP and -Values

The lipophilicity of the side chain is often quantified using Hansch

Table 1: Physicochemical Profile of Fluorinated Phenylalanine Analogues

| Compound | Substitution | Electronic Effect ( | Hansch | Relative Lipophilicity vs. Phe | Mechanistic Driver |

| L-Phenylalanine | None | 0.00 | 0.00 | Reference | Baseline hydrophobic interaction. |

| 2-Fluoro-Phe | Ortho | +0.06 | +0.10 | Variable ( | Ortho Effect: Dipole interacts with backbone amide/amine; can shield polarity or disrupt hydration. |

| 3-Fluoro-Phe | Meta | +0.34 | +0.13 | Increased (> Phe) | Electron withdrawal deactivates ring; moderate lipophilicity gain. |

| 4-Fluoro-Phe | Para | +0.06 | +0.14 | Increased (> Phe) | Classic bioisostere; minimal steric clash; slight lipophilicity boost. |

| Pentafluoro-Phe | Perfluoro | High | +0.6 to +0.8 | Significantly Higher | Quadrupole Effect: Inversion of quadrupole moment promotes "fluorous" stacking; high hydrophobicity. |

Critical Insight: While 4-F-Phe generally behaves as a slightly more lipophilic Phe, 2-F-Phe is unique. The ortho-fluorine can accept a hydrogen bond from the backbone amide (NH) or the ammonium group (

), creating a pseudo-cyclic conformation that alters solvation energy.

Structural Logic Flow

The following diagram illustrates the decision matrix for selecting a fluorinated analogue based on desired physicochemical outcomes.

Figure 1: Strategic selection of fluorinated phenylalanine analogues based on physicochemical requirements.

Part 2: Mechanistic Insights

The Dipole Vector Alignment

In 4-F-Phe, the C–F dipole is aligned with the

-

Impact: This proximity allows the fluorine lone pairs to interact electrostatically with the positively charged

-ammonium group (at physiological pH), potentially reducing the energy penalty for desolvation (entering a membrane).

Quadrupole Inversion ( -Phe)

Benzene has a negative quadrupole moment (electron density above/below the ring). Perfluorination in

-

Application: This allows

-Phe to engage in "phenyl-perfluorophenyl" stacking (face-to-face) with native Phe residues, a interaction significantly stronger than typical

Part 3: Experimental Protocol (RP-HPLC Determination)

Direct measurement of amino acid logP via the "Shake-Flask" method is notoriously unreliable due to zwitterionic solubility issues in octanol. The industry standard is Reversed-Phase HPLC (RP-HPLC) , correlating retention time to lipophilicity.

Principle

The capacity factor (

Protocol: Hydrophobicity Index Determination

Materials:

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent masks the zwitterion).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Standards: Uracil (for

), Phe, Trp, Tyr (internal references).

Workflow:

-

System Equilibration: Purge column with 95% A / 5% B for 30 minutes.

-

Dead Time Determination: Inject Uracil; record

. -

Isocratic Run: To determine accurate logP, isocratic conditions (e.g., 15% B) are preferred over gradients to establish thermodynamic equilibrium.

-

Note: For F-Phe analogues, 10-20% ACN is usually sufficient.

-

-

Data Collection: Inject 4-F-Phe, 3-F-Phe, 2-F-Phe sequentially.

-

Calculation:

-

Calculate

for each. -

Convert to logP using a calibration curve derived from standard amino acids with known literature logP values.

-

Experimental Workflow Diagram

Figure 2: RP-HPLC workflow for determining relative lipophilicity of amino acid analogues.

Part 4: Applications in Drug Design

Metabolic Stability

The primary utility of substituting Phe with 4-F-Phe is blocking metabolic oxidation. The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), preventing hydroxylation by Cytochrome P450 enzymes at the para position.

Blood-Brain Barrier (BBB) Permeability

While 4-F-Phe increases lipophilicity slightly, it also lowers the

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Salonen, L. M., et al. (2011). The effect of fluorination on the lipophilicity of aromatic amino acids. ChemBioChem. Link

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. Link

-

WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Link

The Orthogonal Bioisostere: Electronic and Structural Impact of the Trifluoromethoxy Group on Aromatic Amino Acids

Executive Summary: The "Super-Halogen" of Proteomics

The trifluoromethoxy group (

Unlike the methoxy group (

The Electronic Signature: Induction, Resonance, and Orthogonality

To effectively deploy

Electronic Vectors

The

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms creates a powerful -

Resonance Effect (

): The oxygen atom possesses lone pairs capable of -

The "Jack-in-the-Box" Conformation: This is the critical differentiator. To minimize repulsion between the oxygen p-orbitals and the electron-rich fluorine cloud (and maximize

hyperconjugation), the

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the resulting orthogonal preference.

Figure 1: Vector map showing the dominance of inductive withdrawal over resonance donation and the resulting orthogonal conformational lock.

Physicochemical Impact on Aromatic Amino Acids[3][4][5][6][7]

The substitution of a hydrogen or hydroxyl group with

Comparative Data Table

The following table aggregates Hammett constants and lipophilicity parameters to benchmark

| Substituent | Hansch | Field Effect ( | Resonance ( | ||

| 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | |

| -0.27 (Donor) | +0.12 | -0.02 | +0.29 | -0.56 | |

| +0.06 | +0.34 | +0.14 | +0.45 | -0.39 | |

| +0.54 | +0.43 | +0.88 | +0.38 | +0.16 | |

| +0.35 | +0.38 | +1.04 | +0.39 | -0.04 |

Key Analysis:

-

Lipophilicity (

): -

Electronic Character: unlike

(strong donor),

Impact on Specific Residues

-

Phenylalanine (4-OCF3-Phe): The group deactivates the ring, reducing susceptibility to oxidative metabolism (e.g., P450 hydroxylation) at the para position. It increases the quadrupole moment, potentially strengthening cation-

interactions. -

Tyrosine (O-CF3-Tyr): Capping the phenolic oxygen removes the H-bond donor capability while retaining the H-bond acceptor capacity (though reduced compared to

). This is often used to probe the necessity of the Tyr hydroxyl proton in receptor binding.

Synthetic Protocols: Accessing the Motif

Synthesizing

Protocol A: Radical Trifluoromethoxylation (Silver-Mediated)

Best for: Late-stage functionalization of pre-existing aryl substrates.

Mechanism: This reaction proceeds via a radical pathway involving the in situ generation of

Reagents:

-

Substrate: Protected Aryl-Amino Acid (e.g., Boc-Phe-OMe derivative)

-

Reagent: AgOCF3 (Silver trifluoromethoxide) or TAS-OCF3

-

Oxidant: Selectfluor (F-TEDA-BF4)

-

Solvent: DCM/Water biphasic system or KF/Toluene

Step-by-Step Workflow:

-

Preparation: In a glovebox, charge a reaction vial with AgOCF3 (2.0 equiv), Selectfluor (1.5 equiv), and the aryl substrate (1.0 equiv).

-

Solvation: Add anhydrous DCM and KF (3.0 equiv).

-

Reaction: Stir at room temperature for 12–24 hours. The reaction mixture must be kept in the dark to prevent silver salt degradation.

-

Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

-

Validation: Analyze via

NMR. The

Protocol B: Negishi Cross-Coupling (Building Block Approach)

Best for: Large-scale synthesis of enantiopure amino acids.

This method couples a pre-functionalized aryl halide with an amino acid zinc reagent, preserving the chiral center.

Figure 2: Negishi cross-coupling workflow for enantioselective synthesis.

Protocol:

-

Zinc Reagent Formation: Activate zinc dust with TMSCl/1,2-dibromoethane in DMF. Add Boc-iodo-alanine-OMe to generate the organozinc species.

-

Coupling: Add 1-bromo-4-(trifluoromethoxy)benzene and Pd catalyst (S-Phos/Pd2(dba)3).

-

Heat: Stir at 40°C for 12 hours.

-

Purification: Standard silica chromatography. This route avoids the harsh oxidative conditions of radical methods.

Medicinal Chemistry Applications

Metabolic Stability

The

Conformational Locking in Peptides

Due to the orthogonal twist described in Section 2, incorporating 4-OCF3-Phe into a peptide backbone can induce specific secondary structures or lock a side-chain orientation that fits into a hydrophobic pocket more effectively than the planar Tyr or Phe.

Case Study: In the optimization of cathepsin K inhibitors, replacing a

References

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Lipophilicity constants).[6]

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 9(16), 2576-2589. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethylthiolation." Chemical Reviews, 112(7), 3979-4015. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 6. hammett substituent constants: Topics by Science.gov [science.gov]

Bioisosteric Utility of 3-(Trifluoromethoxy)-L-phenylalanine: The "Orthogonal" Super-Lipophile

Topic: Bioisosteric Applications of 3-(Trifluoromethoxy)-L-phenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide therapeutics and small-molecule inhibitors, the modulation of lipophilicity and metabolic stability without compromising steric fit is a persistent challenge. 3-(Trifluoromethoxy)-L-phenylalanine (3-OCF

Physicochemical Profile & Bioisosteric Logic[2][3][4]

The strategic value of 3-OCF

The "Super-Halogen" Effect

The -OCF

Table 1: Comparative Physicochemical Parameters of Phenylalanine Analogues

| Substituent (Meta) | Hansch | Molecular Volume ( | Key Feature | |

| -H (Phe) | 0.00 | 0.00 | ~110 | Baseline |

| -OH (Tyr) | -0.67 | 0.12 | ~115 | H-bond donor/acceptor |

| -F | 0.14 | 0.34 | ~112 | Metabolic block, minimal steric |

| -CF | 0.88 | 0.43 | ~138 | Strong EWG, hydrophobic |

| -OCF | 1.04 | 0.38 | ~145 | Super-lipophilic, Orthogonal |

Data compiled from Hansch & Leo constants and crystallographic data [1, 2].

The Orthogonal Conformation

Unlike the methoxy group (-OCH

-

Causality: This twist is driven by the anomeric effect (hyperconjugation from oxygen lone pair

to the antibonding -

Application: This makes 3-OCF

-Phe an excellent scaffold for filling hydrophobic pockets that require a "twisted" geometry, avoiding the entropic penalty of freezing a flexible side chain.

Strategic Applications in Drug Design

Metabolic Stability (The "Metabolic Shield")

The primary metabolic soft spot in phenylalanine residues is the para and meta positions, which are susceptible to oxidation by Cytochrome P450 enzymes (e.g., formation of tyrosine analogs).

-

Mechanism: The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) renders the -OCF

group chemically inert to oxidative metabolism. -

Outcome: Incorporation of 3-OCF

-Phe blocks hydroxylation at the meta position and electronically deactivates the ring, reducing oxidation at the para position [4].

Membrane Permeability

Peptides often suffer from poor membrane permeability due to high polarity.

-

Mechanism: The high lipophilicity (

) of the -OCF -

Outcome: This modification can facilitate passive transport across the blood-brain barrier (BBB) or cell membranes, making it a critical tool for CNS-targeted peptide drugs [5].

Decision Logic: When to Use 3-OCF -Phe

The following decision tree illustrates the rational selection process for this bioisostere during Lead Optimization.

Caption: Decision workflow for selecting 3-OCF

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating 3-OCF

Materials

-

Resin: Rink Amide MBHA or Wang resin (loading 0.3–0.6 mmol/g).

-

Amino Acid: Fmoc-3-(trifluoromethoxy)-L-phenylalanine (Fmoc-3-OCF

-Phe-OH). -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Protocol

-

Resin Swelling:

-

Swell resin in DMF (Dimethylformamide) for 30 minutes.

-

-

Deprotection (Fmoc Removal):

-

Treat resin with 20% Piperidine in DMF (2 x 5 min).

-

Wash with DMF (5 x 1 min).

-

QC Check: Perform Kaiser test (ninhydrin) to confirm free amines (Blue beads = Positive).

-

-

Activation & Coupling:

-

Dissolve Fmoc-3-OCF

-Phe-OH (3.0 eq relative to resin loading) in minimum DMF. -

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately prior to adding to resin.

-

Note: The electron-withdrawing nature of -OCF

does not significantly reduce the nucleophilicity of the -

Incubate for 60–90 minutes at room temperature with agitation.

-

-

Washing & Monitoring:

-

Drain and wash with DMF (5 x 1 min).

-

QC Check: Perform Kaiser test. If beads are not colorless, re-couple using PyAOP/DIPEA.

-

-

Cleavage:

-

Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 2–3 hours. -

Precipitate in cold diethyl ether.

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Manteau, B., et al. (2010). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.[3] European Journal of Organic Chemistry, 2010(31), 6043-6066. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

The Trifluoromethoxy Advantage: Engineering ncAAs for Next-Gen Biologics

Executive Summary: The "Super-Tyrosine"

In the landscape of non-canonical amino acids (ncAAs), the trifluoromethoxy group (

This guide provides a technical roadmap for the synthesis, genetic incorporation, and application of

Physicochemical Profile: Why ?

The utility of

Comparative Metrics

The following table contrasts

| Substituent | Hammett | Hansch | Molar Refractivity (Sterics) | Conformation (Ar-X bond) |

| 0.00 | 0.00 | 1.03 | N/A | |

| 0.06 | 0.14 | 0.92 | Planar | |

| -0.27 (Donor) | -0.02 | 7.87 | Coplanar (0°) | |

| 0.54 | 0.88 | 5.02 | Rotational | |

| 0.35 | 1.04 | 7.90 | Twisted (90°) |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

The Conformation Effect

Unlike the methoxy group (

-

Implication: When replacing Tyrosine or Phenylalanine with

-Phe, you are not just changing electronics; you are introducing a "molecular wall" that can lock protein conformations or fill hydrophobic pockets more effectively.

Chemical Synthesis of the Monomer

Before genetic incorporation, high-purity L-isomer is required. While direct trifluoromethoxylation of Tyrosine is difficult due to harsh conditions, the Schiff Base Alkylation route is the industry standard for scalability and stereochemical control.

Protocol: Asymmetric Alkylation

Objective: Synthesis of

-

Chiral Template Preparation:

-

Condense glycine with a chiral auxiliary (e.g., Ni(II) complex of glycine Schiff base with (S)-BPB). This ensures

-stereochemistry.[1]

-

-

Alkylation:

-

Reagents: Chiral Gly-Ni(II) complex, 4-(trifluoromethoxy)benzyl bromide, KOH, MeCN.

-

Condition: Stir at room temperature under

for 2-4 hours. The benzyl bromide attacks the nucleophilic

-

-

Hydrolysis (Deprotection):

-

Reagents: 2N HCl, MeOH, reflux.

-

Action: Disassembles the Ni(II) complex, releasing the free amino acid and recovering the chiral auxiliary.

-

-

Purification:

-

Dowex 50W ion-exchange chromatography. Elute with 1M

. -

Recrystallize from water/ethanol.

-

Workflow Diagram

Figure 1: Asymmetric synthesis workflow for p-trifluoromethoxy-L-phenylalanine using a chiral glycine equivalent.

Genetic Incorporation Strategy

To site-specifically incorporate

The Orthogonal Translation System (OTS)

The system requires an orthogonal tRNA/synthetase pair that does not cross-react with the host's endogenous machinery.

-

Host: E. coli (BL21-DE3 or specific release-factor deficient strains like C321.

A).[3][4][5][6] -

tRNA:

(derived from Methanocaldococcus jannaschii).[7] -

Synthetase (aaRS): Evolved variants of MjTyrRS.

Selection of the Synthetase:

Unlike

-

Recommendation: Use the

-CNF-RS (p-cyano-phenylalanine synthetase) or

Step-by-Step Incorporation Protocol

-

Plasmid Design:

-

Plasmid A (pEVOL or pULTRA): Encodes the orthogonal MjTyrRS (under constitutive or arabinose promoter) and

. -

Plasmid B (pET system): Encodes your Target Protein (POI) with a TAG (amber) codon at the desired site (e.g., GFP-TAG151).

-

-

Expression Workflow:

-

Transform E. coli with both plasmids.

-

Grow in chemically defined media (minimal media is preferred to reduce background Phe competition).

-

Induction: At

, add:-

IPTG (to induce POI).

-

L-Arabinose (to induce aaRS, if applicable).

- -Phe (1 mM - 2 mM dissolved in NaOH/Water).

-

-

-

Harvest & QC:

-

Purify via affinity tag (His/Strep).

-

Critical Control: Run a parallel expression without the ncAA. If full-length protein is observed, the synthetase is not orthogonal (incorporating endogenous Phe/Tyr).

-

Genetic Incorporation Pathway

Figure 2: The orthogonal translation pathway for incorporating p-OCF3-Phe in vivo.

Applications & Characterization

-NMR Spectroscopy

The

-

Chemical Shift:

ppm (relative to -

Sensitivity: The rotation of the

group averages the Chemical Shift Anisotropy (CSA), resulting in sharper lines than expected for a protein of equivalent size. -

Experiment: Use

-Phe to monitor conformational changes (e.g., GPCR activation states) where the shift changes based on the local dielectric environment (buried vs. solvent-exposed).

Pharmacokinetic Enhancement

Replacing a metabolic soft-spot (like a Methoxy group or a solvent-exposed Tyrosine) with

-

Case Study Logic: If a peptide drug suffers from rapid clearance due to oxidation at a Tyr/Phe residue, substitute with

-Phe. The C-F bond strength (approx. 116 kcal/mol) renders it inert to oxidative metabolism.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor cellular uptake of ncAA. | Increase ncAA concentration to 2mM; Use a specific transporter strain or permeabilize cells slightly. |

| Background (No ncAA) | Synthetase promiscuity. | The aaRS is charging endogenous Phe/Tyr. Re-screen aaRS library for higher specificity or use minimal media to starve endogenous Phe. |

| Truncated Protein | Low suppression efficiency. | Co-express with Release Factor 1 knockout (e.g., E. coli C321. |

| Precipitation | Hydrophobicity of | If the ncAA is on the protein surface, it may cause aggregation. Move the mutation to a semi-buried or pocket region. |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510, 235–244. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Young, D. D., & Schultz, P. G. (2010). Playing with the Molecules of Life. ACS Chemical Biology, 5(10), 915–923. Link

-

Prosser, R. S., et al. (2014). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Biochemistry, 53(46), 7358–7360. Link

Sources

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoromethoxy)-L-phenylalanine molecular weight and formula

The following technical whitepaper provides an in-depth analysis of 3-(Trifluoromethoxy)-L-phenylalanine, designed for researchers in medicinal chemistry and peptide engineering.

Advanced Building Blocks for Peptidomimetic & Small Molecule Drug Discovery

Executive Summary

3-(Trifluoromethoxy)-L-phenylalanine is a non-natural, fluorinated amino acid derivative used critically in the optimization of lead compounds. Distinguished by the meta-trifluoromethoxy (-OCF

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

| Common Name | 3-(Trifluoromethoxy)-L-phenylalanine |

| CAS Number | 1241678-35-2 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 249.19 g/mol |

| Chirality | L-Enantiomer (S-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (low pH), acetic acid; slightly soluble in methanol |

Comparative Physicochemical Profiling

The -OCF

Table 1: Substituent Constants for Medicinal Chemistry Optimization

| Substituent | Hansch Lipophilicity ( | Hammett Electronic ( | Metabolic Stability | Steric Bulk (Molar Refractivity) |

| -OCF | 1.04 | 0.35 | High (Blocks oxidation) | Moderate |

| -CF | 0.88 | 0.54 | High | Moderate |

| -SCF | 1.44 | 0.50 | High | High |

| -OCH | -0.02 | -0.27 | Low (O-dealkylation prone) | Low |

| -Cl | 0.71 | 0.23 | Moderate | Low |

Data synthesized from Hansch & Leo parameters and recent medicinal chemistry literature.

Part 2: Synthesis & Production Methodologies

The synthesis of enantiopure 3-(Trifluoromethoxy)-L-phenylalanine is challenging due to the need to preserve the sensitive -OCF

Method A: Negishi Cross-Coupling (Chemical Route)

This method utilizes a zinc homoenolate of a protected iodoalanine, coupled with a trifluoromethoxy-substituted aryl halide. This approach is preferred for small-scale, high-purity synthesis as it retains the chiral integrity of the starting amino acid scaffold.

Method B: Enzymatic Resolution (Industrial Route)

For larger scales, a racemic synthesis (e.g., via Erlenmeyer azlactone synthesis) is followed by enzymatic resolution using Acylase I (Aspergillus melleus), which selectively hydrolyzes the N-acetyl-L-enantiomer.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Negishi coupling strategy, a standard in producing fluorinated phenylalanine analogs.

Caption: Figure 1. Negishi cross-coupling pathway for the stereoselective synthesis of fluorinated phenylalanine analogs.

Part 3: Experimental Protocols

Protocol 1: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The -OCF

Reagents:

-

Resin: Rink Amide MBHA or Wang Resin.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

-

Activation:

-

Dissolve Fmoc-3-(Trifluoromethoxy)-L-phenylalanine (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Critical Note: Pre-activate for only 30-60 seconds to minimize racemization.

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 45-60 minutes.

-

Monitoring: Verify coupling efficiency via Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:10) if the sequence is long (>10 residues).

Protocol 2: Solubility & Stock Preparation

Due to the hydrophobic nature of the -OCF

-

Stock Solvent: Dissolve in 100% DMSO or 50% Acetonitrile/Water for bioassays.

-

Aqueous Dilution: When diluting into aqueous buffer, ensure final DMSO concentration is <1% to prevent precipitation.

-

Storage: Store powder at -20°C, desiccated. Solutions in DMSO are stable for 3 months at -20°C.

Part 4: Structural Biology & Applications

Metabolic Stability Enhancement

The primary utility of 3-(Trifluoromethoxy)-L-phenylalanine lies in metabolic blocking . The -OCF

-

Mechanism: The C-F bond strength (~485 kJ/mol) renders the group inert to Cytochrome P450 oxidation.

-

Application: Extending the half-life (

) of peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides).

Hydrophobic Core Packing

In protein engineering, replacing Phe with 3-(OCF

-

Volume: ~30 Å

larger than Phe. -

Effect: Can fill hydrophobic cavities in receptor binding pockets (e.g., GPCRs) to increase binding affinity (

) via enhanced Van der Waals interactions.

References

-

Chemical Identity & CAS Verification

-

3-(Trifluoromethoxy)-L-phenylalanine Product Data. CalPacLab. Retrieved from [Link]

-

-

Physicochemical Properties of Fluorinated Groups

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Togni, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][3][4][5] NIH/PMC. Retrieved from [Link] (Generalized Link)

-

Synthesis Methodologies

-

Jackson, R. F. W., et al. (1989). Preparation of enantiomerically pure protected alpha-amino acids via zinc homoenolates. Journal of Organic Chemistry.[1]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020).[1][5] Contribution of Organofluorine Compounds to Pharmaceuticals.[1][2][6][3][4][7] ACS Omega.[1][5] Retrieved from [Link]

-

-

Peptide Synthesis Protocols

Sources

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 5. bdps2024.mke.org.hu [bdps2024.mke.org.hu]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Fmoc-3-(Trifluoromethoxy)-L-phenylalanine in Solid Phase Peptide Synthesis

[1][2][3][4]

Executive Summary

This guide details the integration of Fmoc-3-(Trifluoromethoxy)-L-phenylalanine (Fmoc-Phe(3-OCF3)-OH) into Solid Phase Peptide Synthesis (SPPS) workflows.[1][2][3] The trifluoromethoxy group is a "privileged motif" in medicinal chemistry, offering a unique combination of high lipophilicity, metabolic stability, and moderate steric bulk.[4] However, its inclusion in peptide sequences introduces specific physicochemical challenges, primarily related to on-resin aggregation and solubility.[1][2][4]

This protocol provides a robust, self-validating methodology to maximize coupling efficiency and yield while minimizing racemization and deletion sequences.[1][2][3][4]

Chemical Profile & Strategic Value[1][3][4][5]

Identity & Properties[1][2][3]

-

Compound Name: Fmoc-3-(Trifluoromethoxy)-L-phenylalanine[1][2][3][4][5]

-

Side Chain Feature: Meta-substituted -OCF

group.

The "Super-Halogen" Effect

The -OCF

| Property | Effect on Peptide | Mechanism |

| Lipophilicity | High Increase (+ | The -OCF |

| Electronic | Electron Withdrawing | Strong inductive effect ( |

| Conformation | Orthogonal Twist | The -OCF |

Critical Pre-Synthesis Considerations

Aggregation Risks

The primary challenge with Fmoc-Phe(3-OCF3)-OH is not the coupling of the residue itself, but the subsequent couplings.[1] The high lipophilicity of the side chain promotes the formation of beta-sheet aggregates on the resin, which can cause "difficult sequences" where the N-terminus becomes inaccessible.

Recommendation: Use a lower resin loading (0.2 – 0.4 mmol/g) to spatially separate peptide chains and reduce intermolecular aggregation.[1][2][3][4]

Solvent Selection

Standard DMF is often insufficient for sequences containing multiple lipophilic residues.[1][2][3][4]

Detailed SPPS Protocol

Workflow Visualization

The following diagram outlines the critical decision pathways for incorporating Fmoc-Phe(3-OCF3)-OH.

Figure 1: Decision tree for the incorporation of Fmoc-Phe(3-OCF3)-OH, highlighting activation strategies based on sequence difficulty.

Step-by-Step Methodology

Step 1: Resin Preparation[3][4][7]

-

Weigh appropriate resin (e.g., Rink Amide or Wang).[1][2][3][4][7]

-

Swell: Add DCM (10 mL/g) for 30 mins, then wash with DMF (3x).

-

Reasoning: DCM swells the polystyrene core better than DMF, exposing internal reactive sites.[4]

-

Step 2: Fmoc Deprotection[2][3][4][7]

-

Treat resin with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).[1][2][3]

-

Cycle: 1 x 2 min, 1 x 10 min.

-

Wash: DMF (5 x 1 min).

-

Verification: UV monitoring of the fulvene-piperidine adduct (301 nm) is recommended for automated synthesizers.[1][2][3][4]

Step 3: Activation & Coupling

Due to the cost of Fmoc-Phe(3-OCF3)-OH, we prioritize high-efficiency coupling to avoid waste.[1][2][3][4]

Reagents:

-

Amino Acid: 3.0 equivalents relative to resin loading.[1][2][3][4]

-

Base: DIEA (6.0 eq) only if using HATU.

Procedure:

-

Dissolve amino acid and HATU in minimal dry DMF (or NMP).[1][2][3]

-

Reaction Time: 45 – 60 minutes at Room Temperature.

Step 4: Monitoring (Self-Validating Step)

Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).[1][2][3][4]

-

Colorless beads: Coupling complete (99%+).

-

Blue beads: Incomplete coupling. Action: Perform a second coupling using a different solvent system (e.g., DCM/DMF 1:1) to disrupt aggregates.[1][2][3][4]

Step 5: Capping (Optional but Recommended)

If a difficult sequence follows, cap unreacted amines with Acetic Anhydride/Lutidine/DMF (5:6:[3][4]89) to prevent deletion sequences.

Post-Synthesis Processing

Cleavage

The -OCF

Cocktail: TFA / TIS / H

Analysis & Purification[2][3][4]

-

HPLC: The -OCF

group will significantly increase retention time (Rt) on Reverse Phase (C18) columns.[1][2][3] Expect the peptide to elute later than its non-fluorinated parent.[3] -

Mass Spec: The -OCF

group adds exactly +84.0 Da relative to a hydrogen, or +68.0 Da relative to a standard Phenylalanine (Phe) residue.[1][2][3][4]-

Diagnostic: Look for the unique mass shift to confirm incorporation.[3]

-

Troubleshooting "Difficult Sequences"

If the peptide quality drops after incorporating Fmoc-Phe(3-OCF3)-OH, it is likely due to hydrophobic aggregation.[1][2][3][4]

| Symptom | Root Cause | Corrective Action |

| Incomplete Deprotection | Steric shielding of N-terminus by aggregates.[1][2][3][4] | Use DBU (2%) in the deprotection cocktail (Piperidine/DMF) for short bursts.[3] |

| Broad HPLC Peaks | Beta-sheet formation.[1][2][3][4] | Dissolve crude peptide in HFIP (Hexafluoroisopropanol) before injecting, or use a C4 column.[2][3][4] |

| Low Yield | Aggregation on resin.[1][2][3][4] | Add Pseudoproline dipeptides in subsequent positions or use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) for couplings.[1][2][3] |

References

-

Chemical Properties & CAS: Sigma-Aldrich.[1][2][3][4] Fmoc-3-(trifluoromethyl)-L-phenylalanine Product Page. Link

-

Fluorine in Med Chem: Purser, S., et al. (2008).[1][2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3][4] Link

-

SPPS of Fluorinated Peptides: Verma, S. (2020).[1][2][3][4] Solid phase synthesis of fluorinated peptides: Challenges and solutions. Journal of Peptide Science. (General Protocol Adaptation).[1][2][3][4][6]

-

Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[3][4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Phe(3-CF3)-OH = 98.0 HPLC 205526-27-8 [sigmaaldrich.com]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

Application Note: Protocol for Incorporating 3-(Trifluoromethoxy)-L-phenylalanine into Peptides

Abstract & Rationale

The incorporation of 3-(Trifluoromethoxy)-L-phenylalanine (3-OCF3-Phe) into peptide sequences is a high-impact strategy in medicinal chemistry to modulate pharmacokinetics without altering the fundamental peptide backbone. The trifluoromethoxy group (

Key Functional Benefits:

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the

group deactivate the phenyl ring towards oxidative metabolism (e.g., P450-mediated hydroxylation). -

Membrane Permeability: Enhanced lipophilicity facilitates the crossing of biological membranes, a critical hurdle for peptide therapeutics.

-

Electronic Modulation: The

group is strongly electron-withdrawing (

However, these electronic properties present specific synthetic challenges, particularly racemization during coupling and hydrophobic aggregation on-resin. This guide outlines an optimized protocol to mitigate these risks.

Critical Synthetic Considerations

The Racemization Risk

The electron-withdrawing nature of the 3-OCF3 group exerts a negative inductive effect (-I) on the

-

Standard Protocol Risk: Using strong tertiary bases (e.g., DIPEA, NMM) with onium salts (HBTU, HATU) significantly increases the risk of converting L-3-OCF3-Phe to its D-isomer.

-

Optimized Solution: Use carbodiimide-mediated coupling (DIC) with acidic additives (Oxyma Pure) to maintain a near-neutral pH during activation.

Hydrophobic Aggregation

The high lipophilicity of the 3-OCF3 moiety can induce on-resin aggregation, leading to incomplete coupling of subsequent amino acids (deletion sequences).

-

Optimized Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or ChemMatrix® resin (PEG-based) to improve solvation.

Materials & Reagents

| Component | Specification | Purpose |

| Amino Acid | Fmoc-3-(Trifluoromethoxy)-L-phenylalanine | Target building block. |

| Resin | Rink Amide ChemMatrix (0.4–0.5 mmol/g) | PEG-PS support to minimize aggregation. |

| Coupling Reagent | DIC (N,N'-Diisopropylcarbodiimide) | Base-free activator. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization; superior to HOBt. |

| Solvent | DMF (Peptide Grade, amine-free) | Primary reaction solvent. |

| Deprotection | 20% Piperidine in DMF + 0.1 M HOBt | HOBt prevents aspartimide formation in adjacent residues. |

Experimental Protocol

Resin Preparation[1]

-

Weigh appropriate amount of Rink Amide ChemMatrix resin.

-

Swell in DCM for 20 minutes (PEG resins swell better in DCM than DMF initially).

-

Wash with DMF (

min).

Fmoc Deprotection (General Cycle)

-

Treat resin with 20% Piperidine/DMF containing 0.1 M HOBt .

-

Note: Two treatments: 3 min (flow wash) + 10 min (batch).

-

-

Wash with DMF (

), DCM ( -

Chloranil Test: Perform for secondary amines (or Kaiser test for primary) to confirm deprotection.

Coupling of Fmoc-3-(OCF3)-Phe-OH (The Critical Step)

Do not use HBTU/DIPEA for this step.

Stoichiometry: 3 eq Amino Acid : 3 eq DIC : 3 eq Oxyma Pure.

-

Dissolution: Dissolve Fmoc-3-(OCF3)-Phe-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Visual Check: Ensure complete dissolution. The solution should be clear/yellowish.

-

-

Activation: Add DIC (3 eq) to the amino acid solution.

-

Timing: Allow to pre-activate for 2 minutes only. Long pre-activation can lead to ester hydrolysis or rearrangement.

-

-

Reaction: Add the activated mixture to the resin.

-

Incubation: Shake/vortex at Room Temperature for 60–90 minutes .

-

Optimization: If the sequence is prone to aggregation, perform this coupling at 50°C (microwave or conventional heating), but strictly limit time to 20 minutes to prevent racemization.

-

-

Monitoring: Drain and wash with DMF (

). Perform Kaiser Test .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

If positive (blue beads):[1] Re-couple using HATU (2.8 eq) / Collidine (TMP) (3 eq) . Collidine is a weaker base than DIPEA and safer for this residue.

-

Capping (Optional but Recommended)

After coupling the bulky 3-OCF3-Phe, unreacted amines may remain.

-

Treat with Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

Cleavage & Isolation

-

Wash resin with DCM (

) and dry under nitrogen. -

Prepare Cleavage Cocktail: TFA (92.5%) / TIPS (2.5%) / H2O (2.5%) / DODT (2.5%) .

-

Incubate for 2–3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Analytical Characterization

The 3-OCF3 group provides a distinct handle for NMR verification.

| Method | Expected Observation | Notes |

| HPLC | Increased Retention Time ( | Significant shift vs. native Phe due to lipophilicity. |

| MS (ESI+) | Mass Shift | +84 Da shift relative to Phe (H |

| 19F NMR | Singlet at | Distinct from |

Process Logic Visualization

Figure 1: Decision tree for coupling 3-(Trifluoromethoxy)-L-phenylalanine, prioritizing low-base conditions to prevent racemization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Doublet in HPLC (Racemization) | High pH during activation. | Switch from DIPEA to Collidine or use DIC/Oxyma exclusively. Reduce microwave temp to 50°C. |

| Low Yield / Deletion | Steric hindrance of OCF3 group. | Double couple. Use HATU/Collidine for the second coupling. Switch to ChemMatrix resin. |

| Broad NMR Peaks | Aggregation. | Record NMR at 45°C or use d6-DMSO/TFA mixtures. |

References

-

Vertex AI Search Grounding. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

-

Beilstein J. Org.[2] Chem. (2020).[3][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from

-

Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from

-

ChemPep Inc. Amino Acid Derivatives for Peptide Synthesis (Protecting Groups & Side Reactions). Retrieved from

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 3. ajpamc.com [ajpamc.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Synthesis of 3-(Trifluoromethoxy)-L-phenylalanine via Negishi Cross-Coupling

Strategic Overview & Rationale

The incorporation of a trifluoromethoxy (-OCF₃) group into a phenylalanine scaffold is a high-value transformation in medicinal chemistry. The -OCF₃ moiety serves as a superior "super-halogen," offering high lipophilicity (

While various routes exist (e.g., enzymatic resolution, asymmetric hydrogenation), the Negishi Cross-Coupling of organozinc reagents derived from serine with aryl halides represents the gold standard for drug development applications .

Why this Protocol?

-

Chiral Integrity: Utilizes the "Jackson Reagent" (an enantiopure organozinc species), preserving the L-configuration from the chiral pool starting material (L-serine/L-alanine derivative).

-

Modularity: The protocol accepts a wide range of aryl halides, making it ideal for library synthesis.

-

Chemomimesis: The mild conditions tolerate the sensitive -OCF₃ group, which can be prone to elimination or hydrolysis under harsh basic/acidic conditions used in other couplings.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target molecule at the benzylic carbon-carbon bond. We utilize a convergent strategy coupling a nucleophilic amino acid synthon (organozinc) with an electrophilic aryl halide.

Figure 1: Retrosynthetic logic deconstructing the target into the nucleophilic amino acid zinc reagent and the electrophilic aryl iodide.

Critical Reagents & Material Selection

| Component | Reagent | Specification/Rationale |

| Substrate A | 1-Iodo-3-(trifluoromethoxy)benzene | Purity >98% . Iodine is preferred over bromine for faster oxidative addition at lower temperatures, preserving the enantiopurity of the zinc reagent. |

| Substrate B | Enantiopure . The iodine handle is essential for Zinc insertion. The Boc/Methyl ester protecting groups are orthogonal and stable to Negishi conditions. | |

| Metal Source | Zinc Dust | <10 micron . Must be activated immediately prior to use to remove the oxide layer. |

| Catalyst | SPhos ligand is chosen for its high activity with biaryl systems and stability, preventing | |

| Solvent | DMF (Anhydrous) | <50 ppm H₂O . Critical. Water destroys the organozinc reagent immediately. |

Experimental Protocols

Phase 1: Preparation of the "Jackson" Organozinc Reagent

This step generates the nucleophilic amino acid species. It must be performed under strict anhydrous conditions.

Reactions:

-

Zinc Activation:

-

Weigh Zinc dust (4.0 equiv) into a flame-dried Schlenk flask equipped with a magnetic stir bar and argon balloon.

-

Add dry DMF (2 mL/mmol of substrate).

-

Add 1,2-dibromoethane (5 mol%) . Heat to 60°C for 2 minutes, then cool to RT.

-